4-Hydroxypropranolol hydrochloride is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical practice. This compound exhibits similar pharmacological properties to its parent drug, including beta-blocking effects, which are utilized in treating various cardiovascular conditions such as hypertension and anxiety disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
The synthesis of 4-Hydroxypropranolol can be achieved through several methods, primarily involving the hydroxylation of propranolol. One common approach includes:
A notable synthesis pathway involves the use of (R)-4-methoxypropranolol as a precursor, which undergoes demethylation followed by hydroxylation to yield 4-Hydroxypropranolol .
The optical purity of synthesized 4-Hydroxypropranolol is often assessed using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the desired enantiomeric form is obtained .
The molecular formula for 4-Hydroxypropranolol hydrochloride is , with a molecular weight of approximately 311.80 g/mol . The structure consists of:
The compound exhibits a melting point range typical for hydrochloride salts, contributing to its stability and solubility characteristics in aqueous solutions .
4-Hydroxypropranolol participates in various biochemical reactions primarily as a metabolite of propranolol. It undergoes further conjugation reactions such as glucuronidation and sulfation, which facilitate its excretion from the body.
The metabolic pathway involves cytochrome P450 enzymes that catalyze the formation of 4-Hydroxypropranolol from propranolol. This conversion is crucial for the pharmacokinetics of propranolol, impacting its therapeutic efficacy and safety profile .
As a beta-adrenergic antagonist, 4-Hydroxypropranolol blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action reduces cardiac output and lowers blood pressure, making it effective in managing cardiovascular conditions.
Research indicates that 4-Hydroxypropranolol has a longer half-life than propranolol itself, ranging from 5 to 8 hours, which may influence dosing regimens in clinical settings .
Relevant analyses have shown that the compound maintains its pharmacological activity under various conditions, making it suitable for formulation in oral and injectable preparations .
4-Hydroxypropranolol is utilized in various scientific studies focusing on:
The discovery of 4-hydroxypropranolol hydrochloride (chemical name: 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride) emerged from investigations into propranolol metabolism in the early 1970s. Initial pharmacokinetic studies revealed that oral administration of propranolol generated a hydroxylated metabolite with significant biological activity, distinct from the parent drug [2] [8]. By 1971, British Journal of Pharmacology published the first comprehensive pharmacological characterization, demonstrating that this metabolite—identified as 4-hydroxypropranolol—exhibited beta-adrenergic receptor blockade comparable to propranolol itself [2]. This finding challenged prevailing assumptions that drug metabolites were inherently inactive. The compound’s structural identification (CAS 14133-90-5) enabled synthetic production for targeted research, facilitating studies on its unique intrinsic sympathomimetic activity and membrane-stabilizing properties [3] [10]. Historically, research on 4-hydroxypropranolol hydrochloride provided foundational insights into hepatic cytochrome P450-mediated transformations, particularly CYP2D6-catalyzed aromatic hydroxylation [4] [6]. Its role as a major active metabolite spurred broader interest in pharmacologically active metabolites across drug development pipelines.
4-Hydroxypropranolol hydrochloride functions as a pharmacologically active metabolite of the non-selective beta-adrenergic antagonist propranolol. It contributes significantly to propranolol’s therapeutic effects—especially after oral administration—due to extensive first-pass hepatic metabolism generating this metabolite [5] [8]. Pharmacodynamically, 4-hydroxypropranolol hydrochloride binds competitively to β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, indicating potency similar to propranolol [10]. Unlike propranolol, however, it possesses intrinsic sympathomimetic activity (ISA), partially activating receptors while blocking catecholamine effects [2] [5]. This dual activity modulates overall cardiovascular responses, including heart rate reduction and antiarrhythmic effects [1] [6]. Its formation varies substantially between individuals due to genetic polymorphisms in CYP2D6, explaining interpatient variability in propranolol’s efficacy for conditions like hypertension or migraine prophylaxis [4] [8]. Critically, 4-hydroxypropranolol hydrochloride’s plasma concentrations peak within 1–2 hours post-administration but decline rapidly (elimination half-life <6 hours), contrasting with propranolol’s 3–6 hour half-life [5] [9].
The bioactivity of 4-hydroxypropranolol hydrochloride necessitates frameworks to evaluate metabolite equipotency and pharmacodynamic synergy:
Table 1: Key Pharmacodynamic Properties of 4-Hydroxypropranolol Hydrochloride vs. Propranolol
Property | 4-Hydroxypropranolol Hydrochloride | Propranolol |
---|---|---|
β1-Adrenergic pA2 Value | 8.24 | 8.18–8.40 |
β2-Adrenergic pA2 Value | 8.26 | 8.00–8.30 |
Intrinsic Sympathomimetic Activity | Present (partial agonism) | Absent (pure antagonism) |
Membrane Stabilizing Activity | Yes | Yes |
Antioxidant Capacity | Potent | Weak |
Table 2: Metabolic Pathways Generating 4-Hydroxypropranolol Hydrochloride
Pathway Parameter | Characteristics |
---|---|
Primary Enzyme | Cytochrome P450 2D6 (CYP2D6) |
Reaction Type | Aromatic hydroxylation at C4 position |
Plasma Detection Window | 0.5–6 hours post-administration |
Genetic Influence | CYP2D6 poor metabolizers show reduced formation |
Route Dependence | Significant only after oral dosing |
The theoretical exploration of 4-hydroxypropranolol hydrochloride continues to inform precision medicine approaches for beta-blocker therapies, emphasizing metabolite monitoring in pharmacotherapy [4] [8].
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9